
1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone is a heterocyclic compound that features both quinoxaline and pyridine moieties. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of both quinoxaline and pyridine rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone typically involves the condensation of quinoxaline derivatives with pyridine derivatives under specific reaction conditions. One common method involves the reaction of 2-chloroquinoxaline with 2-acetylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides and pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinoxaline or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides and pyridine N-oxides.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted quinoxaline and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents due to their ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
1-(6-(Quinoxalin-2-yl)pyridin-2-yl)ethanone can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline moiety and exhibit similar chemical reactivity and biological activity.
Pyridine derivatives: Compounds with the pyridine ring also show comparable properties, particularly in coordination chemistry and catalysis.
Quinoline derivatives: These compounds, which contain a quinoline ring, are structurally related and have similar applications in medicinal chemistry and materials science.
List of Similar Compounds
- 2-(6-Methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone
- 1-(6-(Quinolin-2-yl)pyridin-2-yl)ethanone
- N-(1-(6-(Quinoxalin-2-yl)pyridine-2-yl)ethylidene)benzenamines
Eigenschaften
Molekularformel |
C15H11N3O |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
1-(6-quinoxalin-2-ylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C15H11N3O/c1-10(19)11-7-4-8-14(17-11)15-9-16-12-5-2-3-6-13(12)18-15/h2-9H,1H3 |
InChI-Schlüssel |
TZWPDZWIIBCVJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=N1)C2=NC3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11861197.png)
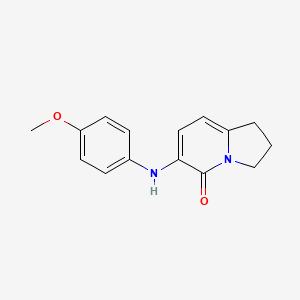
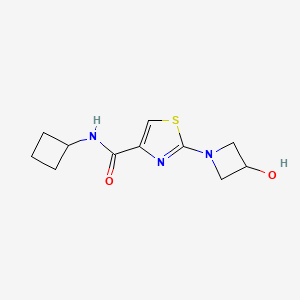
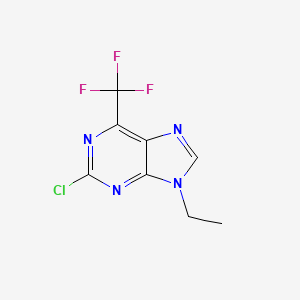
![2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine](/img/structure/B11861222.png)


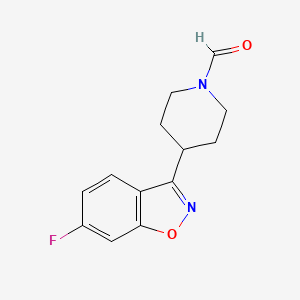
![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)
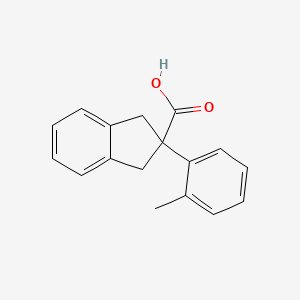
![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)
![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)

